molecular formula C4H7BO2S B10853453 Thiophene-2-ylboronic acid

Thiophene-2-ylboronic acid

Cat. No.: B10853453
M. Wt: 129.98 g/mol
InChI Key: HBWATGYSAHIWIX-UHFFFAOYSA-N
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Description

Thiophene-2-ylboronic acid is an organic compound with the molecular formula C4H5BO2S. It is a boronic acid derivative where the boronic acid group is attached to the second position of a thiophene ring. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with boronic acid derivatives. For example, the reaction of thiophene with boronic acid in the presence of a palladium catalyst can yield this compound . Another method involves the lithiation of thiophene followed by treatment with a boron source, such as boron trichloride or boronic esters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of thiophene-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. In the case of anti-inflammatory activity, this compound derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene-2-ylboronic acid is unique due to its specific positioning of the boronic acid group, which influences its reactivity and suitability for certain chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in organic synthesis .

Properties

Molecular Formula

C4H7BO2S

Molecular Weight

129.98 g/mol

IUPAC Name

2,3-dihydrothiophen-5-ylboronic acid

InChI

InChI=1S/C4H7BO2S/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2

InChI Key

HBWATGYSAHIWIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCCS1)(O)O

Origin of Product

United States

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